molecular formula C23H27BrN2O2 B13773974 Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) CAS No. 66902-71-4

Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester)

Cat. No.: B13773974
CAS No.: 66902-71-4
M. Wt: 443.4 g/mol
InChI Key: UJLNTUMCCLPBFU-UHFFFAOYSA-M
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Description

Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound that combines the properties of ammonium salts and carbamate esters This compound is notable for its unique structure, which includes a naphthyl group, a benzyldimethylammonium moiety, and a dimethylcarbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) typically involves a multi-step process. One common method starts with the preparation of 2-hydroxy-1-naphthaldehyde, which is then reacted with benzyldimethylamine to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the benzyldimethyl(2-hydroxy-1-naphthyl)methylamine. The final step involves the reaction of this amine with dimethylcarbamoyl chloride in the presence of a base to form the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form quinones.

    Reduction: The carbamate ester can be reduced to the corresponding amine.

    Substitution: The benzyldimethylammonium moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with biological molecules through its ammonium and carbamate groups. The ammonium group can interact with negatively charged sites on proteins and cell membranes, while the carbamate ester can undergo hydrolysis to release active amines. These interactions can disrupt cellular processes and lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyldimethyl(2-hydroxyethyl)ammonium chloride: Similar structure but lacks the naphthyl group and carbamate ester.

    Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium chloride: Similar structure but lacks the carbamate ester.

    Dimethylcarbamate esters: Similar functional group but different core structures.

Uniqueness

Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its combination of a naphthyl group, an ammonium moiety, and a carbamate ester.

Properties

CAS No.

66902-71-4

Molecular Formula

C23H27BrN2O2

Molecular Weight

443.4 g/mol

IUPAC Name

benzyl-[[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl]-dimethylazanium;bromide

InChI

InChI=1S/C23H27N2O2.BrH/c1-24(2)23(26)27-22-15-14-19-12-8-9-13-20(19)21(22)17-25(3,4)16-18-10-6-5-7-11-18;/h5-15H,16-17H2,1-4H3;1H/q+1;/p-1

InChI Key

UJLNTUMCCLPBFU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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